what are the physical and chemical properties of sodium octyl sulfate
what are the physical and chemical properties of sodium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of sodium octyl sulfate (SOS). The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
Core Physical and Chemical Properties
Sodium octyl sulfate is an anionic surfactant widely used in various industrial and research applications, including as a detergent, emulsifier, and an ion-pairing reagent in high-performance liquid chromatography (HPLC).[1][2] Its amphiphilic nature, consisting of a hydrophobic octyl chain and a hydrophilic sulfate group, governs its behavior in aqueous and non-aqueous solutions.
Quantitative Data Summary
The physical and chemical properties of sodium octyl sulfate are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Sodium Octyl Sulfate
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₇NaO₄S | [3][4][5] |
| Molecular Weight | 232.27 g/mol | [3][5][6] |
| Appearance | White to off-white powder or crystals | [1][3] |
| Melting Point | 195 °C (with decomposition) | [6][7][8] |
| Boiling Point | Decomposes | [1] |
| Density | 1.04 g/cm³ | [4][6] |
| Solubility in Water | 20 mg/mL | [2][6] |
| Critical Micelle Concentration (CMC) | 0.13 M | [9][10] |
| pH (1% solution) | 6 - 8 | [7] |
Table 2: Chemical and Safety Properties of Sodium Octyl Sulfate
| Property | Value/Information | Source(s) |
| CAS Number | 142-31-4 | [3][5] |
| EC Number | 205-535-5 | [6][7] |
| Stability | Stable under normal conditions. | [5][11] |
| Reactivity | Avoid contact with strong oxidizing agents. | [5][11] |
| Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [10][11] |
| Hydrolysis | Relatively stable below its CMC but hydrolysis can occur in acidic solutions, particularly above the CMC.[4] The hydrolysis involves the cleavage of the ester bond to produce octanol and sodium bisulfate.[6] | [4][6] |
Experimental Protocols
This section provides detailed methodologies for determining key properties of sodium octyl sulfate.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins. The conductivity method is a common and reliable technique for its determination.
Principle: Below the CMC, sodium octyl sulfate exists as individual ions (Na⁺ and C₈H₁₇SO₄⁻), and the conductivity of the solution increases linearly with concentration. Above the CMC, additional surfactant molecules form micelles. While the micelles are charged, their mobility is lower than that of the individual ions. Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot, which corresponds to the CMC.[3]
Apparatus and Reagents:
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Conductivity meter with a dipping cell
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Magnetic stirrer and stir bar
-
Burette
-
Beaker
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Sodium octyl sulfate (high purity)
-
Deionized water
Procedure:
-
Prepare a stock solution of sodium octyl sulfate of a known concentration (e.g., 0.5 M) in deionized water.
-
Add a known volume of deionized water to a beaker placed on a magnetic stirrer.
-
Immerse the conductivity cell in the water and allow the reading to stabilize. Record the initial conductivity.
-
Titrate the deionized water with the sodium octyl sulfate stock solution by adding small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Continue the titration well beyond the expected CMC.
-
Plot the measured conductivity as a function of the sodium octyl sulfate concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration.[3]
Applications and Experimental Workflows
Sodium octyl sulfate is utilized in various scientific and industrial applications. Below are examples of its use with corresponding workflow diagrams.
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a powerful separation technique in capillary electrophoresis that employs micelles to separate neutral analytes. Sodium octyl sulfate is a commonly used surfactant for creating the micellar pseudostationary phase.[12][13]
Principle: In a capillary filled with a buffer solution containing sodium octyl sulfate above its CMC, an electric field is applied. The electroosmotic flow (EOF) moves the bulk solution towards the cathode. The anionic micelles of sodium octyl sulfate have their own electrophoretic mobility towards the anode, but the EOF is typically stronger, resulting in a net migration of the micelles towards the cathode at a slower rate than the bulk flow. Neutral analytes in the sample partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudostationary phase). This differential partitioning leads to their separation.[12][13]
Protein Denaturation Studies
Anionic surfactants like sodium octyl sulfate are known to interact with proteins, often leading to denaturation. This property is exploited in techniques like SDS-PAGE and in studies aimed at understanding protein folding and stability.
Logical Relationship: The interaction between sodium octyl sulfate and a protein is concentration-dependent. At low concentrations, individual surfactant molecules can bind to the protein. As the concentration increases towards the CMC, cooperative binding occurs, leading to the unfolding of the protein's tertiary and secondary structures. Above the CMC, the protein can become saturated with the surfactant, forming a protein-micelle complex.
Stability and Reactivity Profile
Stability: Sodium octyl sulfate is generally stable under recommended storage conditions (room temperature, dry environment).[11] However, it is susceptible to hydrolysis in acidic conditions, a process that is accelerated at concentrations above the CMC.[4]
Reactivity: The primary reactivity concern for sodium octyl sulfate is its incompatibility with strong oxidizing agents.[5][11] Contact with strong oxidizers can lead to vigorous reactions and potentially ignition.
Decomposition: Thermal decomposition of sodium octyl sulfate, especially during combustion, can release hazardous gases, including oxides of carbon and sulfur.[10][11]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of sodium octyl sulfate, along with practical experimental protocols and visualizations of its applications. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective and safe use of this versatile anionic surfactant in their work.
References
- 1. rsc.org [rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]
- 4. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. wapsustainability.com [wapsustainability.com]
- 7. scribd.com [scribd.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chemos.de [chemos.de]
- 10. Octyl sulfate sodium salt(142-31-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. asdlib.org [asdlib.org]
- 13. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
